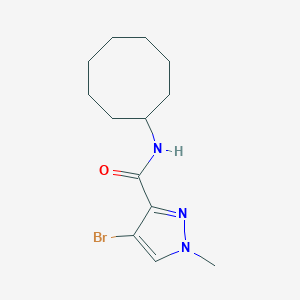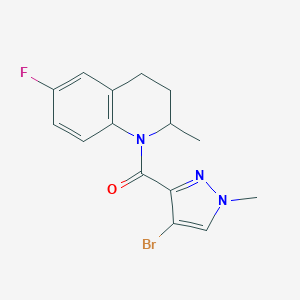![molecular formula C18H21N3O2S B279879 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, also known as EPM-706, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit a broad range of biological activities.
Wirkmechanismus
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been found to inhibit the activity of several kinases such as AKT, ERK, and JNK, which play a crucial role in cell survival, proliferation, and apoptosis. Moreover, this compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is its potent biological activities against various diseases. Moreover, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Several future directions can be explored to further investigate the potential therapeutic applications of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide. For instance, more studies are needed to elucidate the mechanism of action of this compound and its downstream signaling pathways. Moreover, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail to optimize its dosing and administration. Furthermore, the efficacy of this compound in combination with other drugs or therapies needs to be evaluated in preclinical and clinical studies. Finally, the potential of this compound as a diagnostic or prognostic biomarker needs to be explored in various diseases.
Synthesemethoden
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and yields this compound as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several preclinical studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has also been investigated for its neuroprotective effects in various animal models of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H21N3O2S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21-13-17(14(2)19-21)12-20(3)24(22,23)18-10-9-15-7-5-6-8-16(15)11-18/h5-11,13H,4,12H2,1-3H3 |
InChI-Schlüssel |
FOLDBZBVJKOTQF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
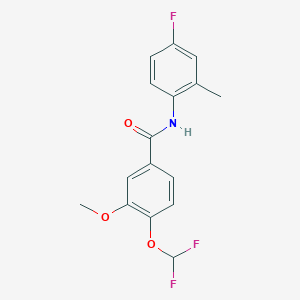
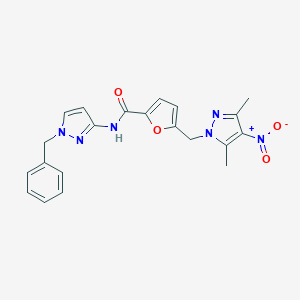
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
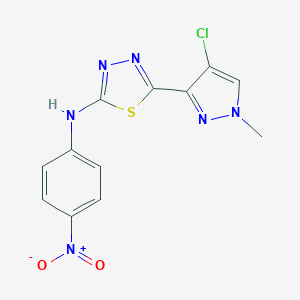
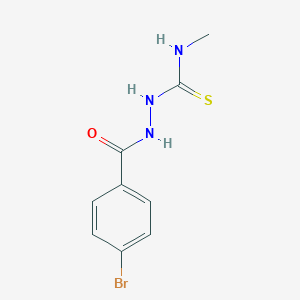
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
